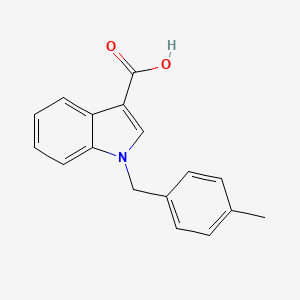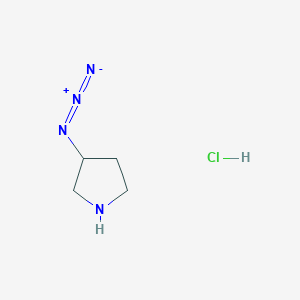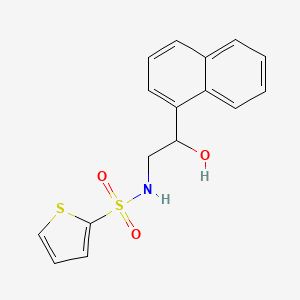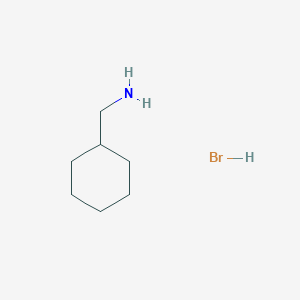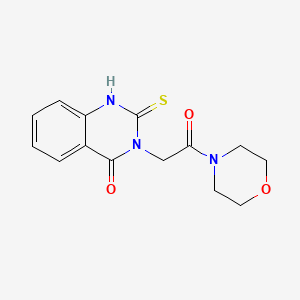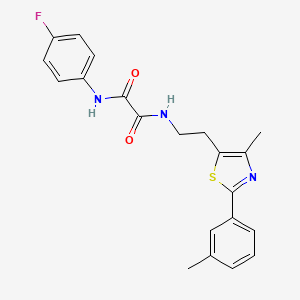
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound . It is also known as (+/-)-5,7,3’-Trihydroxy-4’-methoxyflavanone or (+/-)-Hesperetin . It is a light yellow to light tan powder with a faint fatty vanillic aroma .
Molecular Structure Analysis
The molecular formula of this compound is C16H14O6 . Its average mass is 302.28 Da . More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
Flavonoids like this compound have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .Physical and Chemical Properties Analysis
This compound is sparingly soluble in water and soluble in ethanol . It is a light yellow to light tan powder with a faint fatty vanillic aroma .Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
- Tectorigenin monohydrate , an isoflavone derived from Belamcanda chinensis, structurally similar to the queried compound, has demonstrated antimicrobial and anti-inflammatory effects. This research highlights the potential of chromen-4-one derivatives in medical applications due to their bioactive properties (Liu, Ma, Gao, & Wu, 2008).
Spectroscopic Analysis and DFT Investigation
- Spectral analysis and DFT investigations of benzopyran analogues, including flavonoid compounds structurally related to the queried compound, reveal insights into their photovoltaic efficiency and interaction with graphene. These studies provide a foundation for understanding the electronic and photovoltaic properties of chromen-4-one derivatives, which could be applied in solar energy technologies (Al‐Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Phototransformation and Synthesis of Novel Compounds
- Research on the phototransformation of 3-alkoxychromenones has led to the discovery of novel compounds with unique tetracyclic scaffolds. These findings open up new pathways for the synthesis of complex organic molecules, potentially useful in materials science and organic chemistry (Khanna, Dalal, Kumar, & Kamboj, 2015).
Molecular Docking and Antioxidant Activity
- Molecular docking and Hirshfeld surface analyses of novel hybrid compounds containing pyrazole and coumarin cores, similar in structure to the queried compound, support the experimental data with theoretical investigations. These studies contribute to the development of compounds with potential biological activities, such as antioxidant properties (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Experimental and Computational Studies on Electronic Properties
- Experimental and computational studies on chromen-2-one-based organic dyes highlight their potential as photosensitizers in dye-sensitized solar cells. This research demonstrates the relevance of chromen-4-one derivatives in developing new materials for renewable energy applications (Gad, Kamar, & Mousa, 2020).
Mechanism of Action
Target of Action
The primary target of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is tyrosinase , a multifunctional glycosylated and copper-containing oxidase . Tyrosinase is highly prevalent in plants and animals and plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . This interaction results in the reduction of melanogenesis, a process that produces melanin, a pigment responsible for color in skin, hair, and eyes .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This enzyme catalyzes the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, the compound reduces the production of melanin .
Pharmacokinetics
As a flavonoid derivative , it is expected to have good bioavailability. Flavonoids are known to be well-absorbed in the gut and metabolized extensively, which can influence their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of melanin production . This can lead to a lightening of skin color and could potentially be used to treat hyperpigmentation disorders .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which this compound is a part of, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . These compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Molecular Mechanism
It is known that tyrosinase, a multifunctional glycosylated and copper-containing oxidase, plays a pivotal role in catalyzing the two key steps of melanogenesis
Properties
IUPAC Name |
5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDWBFIVIMNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
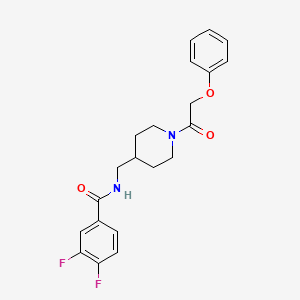
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
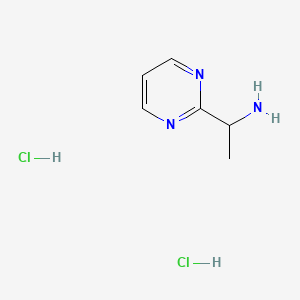
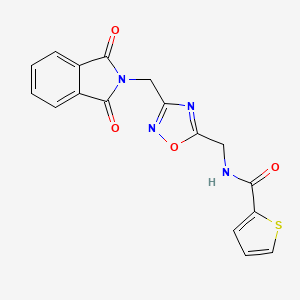
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
